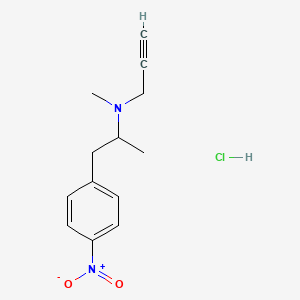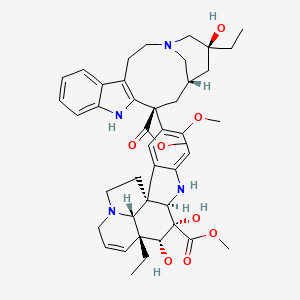![molecular formula C26H23BrNO3P B565580 [(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide CAS No. 886442-56-4](/img/structure/B565580.png)
[(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide is a chemical compound with the molecular formula C26H23NO3P•Br and a molecular weight of 508.34 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide typically involves the reaction of triphenylphosphine with a suitable bromide precursor. One common method includes the following steps:
Starting Materials: Triphenylphosphine and 4-methoxy-2-nitrobenzyl bromide.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are often used.
Procedure: The bromide precursor is added to a solution of triphenylphosphine in the chosen solvent. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is typically purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using industrial solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
[(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can replace the bromide ion under suitable conditions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of azide or thiol derivatives.
Scientific Research Applications
[(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphonium salts.
Biology: Employed in studies involving mitochondrial function due to its ability to target mitochondria.
Medicine: Investigated for its potential in drug delivery systems, especially for targeting specific cellular components.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which [(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide exerts its effects often involves its ability to interact with biological membranes. The triphenylphosphonium moiety allows the compound to penetrate lipid bilayers, making it useful for targeting mitochondria. Once inside the cell, it can participate in various biochemical reactions, depending on the functional groups present.
Comparison with Similar Compounds
Similar Compounds
- [(4-Methoxyphenyl)methyl]triphenylphosphonium Bromide
- [(4-Nitrophenyl)methyl]triphenylphosphonium Bromide
- [(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Chloride
Uniqueness
[(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can influence its reactivity and biological activity
Properties
IUPAC Name |
(4-methoxy-2-nitrophenyl)methyl-triphenylphosphanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3P.BrH/c1-30-22-18-17-21(26(19-22)27(28)29)20-31(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25;/h2-19H,20H2,1H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGAUEAECQVDOW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrNO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856413 |
Source


|
| Record name | [(4-Methoxy-2-nitrophenyl)methyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886442-56-4 |
Source


|
| Record name | [(4-Methoxy-2-nitrophenyl)methyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
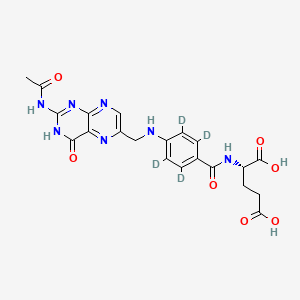
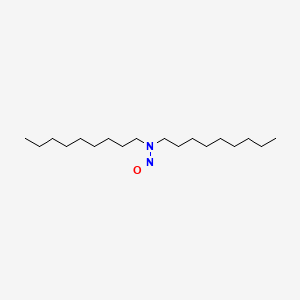
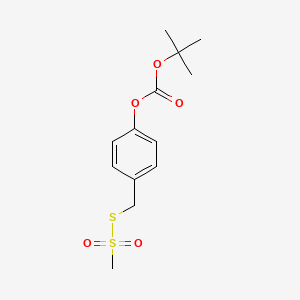

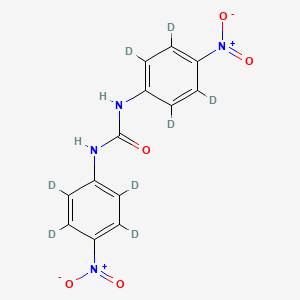
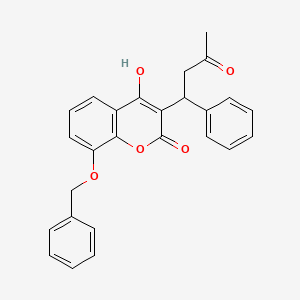
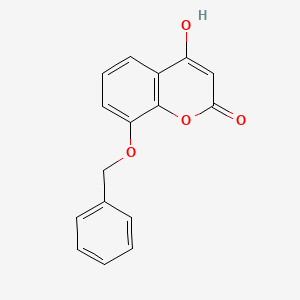
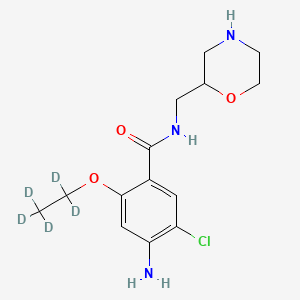
![Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate](/img/structure/B565518.png)
